Pubchem_16179565

Description

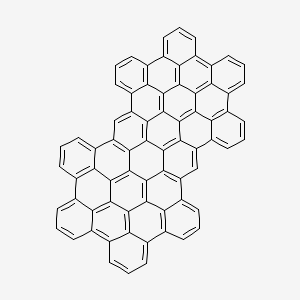

PubChem_16179565 (CID 16179565) is a chemical compound cataloged in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI).

- Chemical structure: Represented in SMILES, InChI, or 2D/3D formats, derived from authoritative submissions .

- Synonyms and identifiers: Collated from diverse sources, including trade names, registry numbers, and systematic nomenclature .

- Aggregated data: Bioactivity results, associated genes/proteins, and literature links from PubChem’s integrated datasets (Substance, BioAssay, and Compound collections) .

Properties

CAS No. |

196311-56-5 |

|---|---|

Molecular Formula |

C72H26 |

Molecular Weight |

891.0 g/mol |

IUPAC Name |

tetracosacyclo[40.4.4.411,36.413,14.419,24.429,34.26,48.241,49.05,47.046,50.251,53.010,54.018,67.023,66.028,63.033,62.037,52.055,72.056,59.057,70.058,71.060,69.061,64.065,68]doheptaconta-1(46),2,4,6(54),7,9,11,13(70),14,16,18(67),19,21,23,25,27,29(62),30,32,34(59),35,37,39,41(52),42,44,47,49,51(72),53(71),55,57,60,63,65,68-hexatriacontaene |

InChI |

InChI=1S/C72H26/c1-9-27-28-10-2-14-32-36-18-6-22-40-45-26-46-42-24-8-20-38-34-16-4-12-30-29-11-3-15-33-37-19-7-23-41-44-25-43-39-21-5-17-35-31(13-1)47(27)59-60(48(28)32)64(52(36)40)70-56(45)68-58(46)72-66(54(38)42)62(50(30)34)61(49(29)33)65(53(37)41)71(72)57(44)67(68)55(43)69(70)63(59)51(35)39/h1-26H |

InChI Key |

OKHWDONXMRLOQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C2C3=C(C=C1C8=CC=C7)C1=CC=CC6=C1C1=C3C3=C7C8=C(C=CC=C8C8=C3C2=C2C9=C5C3=C4C=CC=C3C2=C8)C2=CC=CC3=C4C=CC=C6C4=C1C7=C32 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pubchem_16179565 involves several steps and specific reaction conditions. Common synthetic routes include:

Reduction of Tributyltin Oxide: This method involves the reduction of tributyltin oxide with polymethylhydrosiloxane.

Reduction of Tributyltin Chloride: Another method is the reduction of tributyltin chloride with lithium aluminium hydride.

Chemical Reactions Analysis

Pubchem_16179565 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced using common reagents like lithium aluminium hydride.

Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.

Scientific Research Applications

Pubchem_16179565 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Pubchem_16179565 involves its interaction with specific molecular targets and pathways. It acts as a hydrogen donor in radical chain mechanisms, which is crucial for its utility in organic synthesis .

Comparison with Similar Compounds

Data Tables

Table 1. Top 2-D and 3-D Analogs of CID 16179565

| Compound CID | 2-D Similarity (%) | 3-D Similarity (%) | Structural Features | Bioactivity Overlap (%) |

|---|---|---|---|---|

| 4837291 | 92 | 52 | Shared core, substituted R-group | 78 |

| 9047392 | 34 | 88 | Non-congeneric, shape-matched | 65 |

| 5762134 | 68 | 79 | Stereoisomer | 82 |

| 3289371 | 87 | 45 | Homolog with divergent conformation | 41 |

Table 2. Method Comparison

| Metric | 2-D Similarity | 3-D Similarity |

|---|---|---|

| Basis | Atomic connectivity | Molecular shape |

| Scaffold Detection | High | Low |

| Shape Sensitivity | Low | High |

| Typical Use Case | Lead optimization | Virtual screening |

| Computational Cost | Low | High |

Key Research Findings

SAR Divergence : 2-D analogs of CID 16179565 show higher bioactivity overlap (average 70%) than 3-D analogs (average 55%), emphasizing scaffold-driven drug design .

Functional Mimicry : 3-D analogs like CID 9047392 bind to the same allosteric site as CID 16179565, despite lacking structural homology .

Stereochemical Impact : CID 5762134 (a 3-D-identified stereoisomer) exhibits 3-fold higher potency than CID 16179565, highlighting stereochemistry’s role in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.